![molecular formula C8H15N3O B13070967 [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with an ethyl group, an isopropyl group, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.
Cycloaddition Reaction: The azide and alkyne are reacted under copper(I) catalysis (CuAAC) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the cycloaddition reaction.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines.
科学研究应用
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing therapeutic benefits in diseases.
Industry:
Agriculture: Used in the development of agrochemicals such as fungicides and herbicides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effect.
相似化合物的比较
- [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-Ethyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison:
- Structural Differences: The substitution pattern on the triazole ring varies, affecting the compound’s reactivity and properties.
- Unique Properties: [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol has a unique combination of ethyl and isopropyl groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
(1-ethyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-8(6(2)3)7(5-12)9-10-11/h6,12H,4-5H2,1-3H3 |
InChI 键 |
RQGPXMVXBQYDRN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(N=N1)CO)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


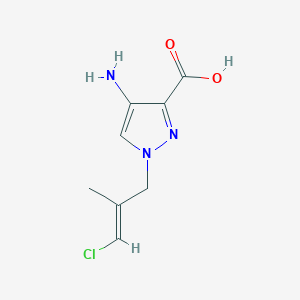
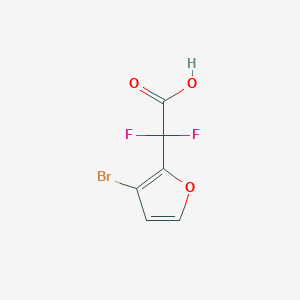
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
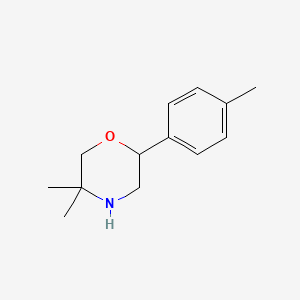
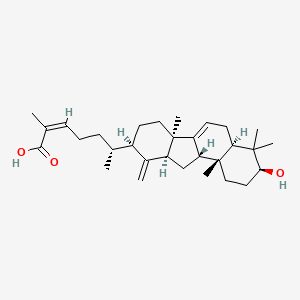
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
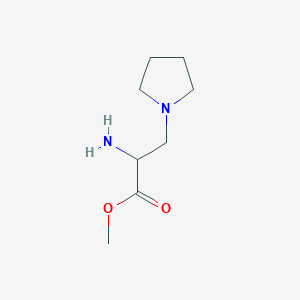
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
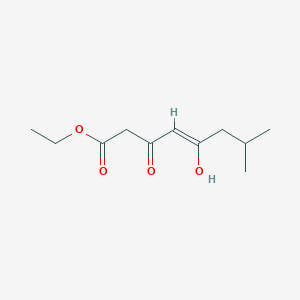
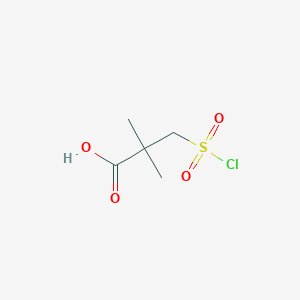
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
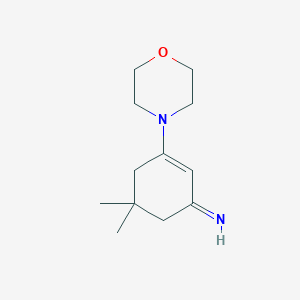
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
